molecular formula C16H16N2O4 B14367358 2-(4-Nitrophenyl)propan-2-yl phenylcarbamate CAS No. 90862-12-7

2-(4-Nitrophenyl)propan-2-yl phenylcarbamate

Cat. No.: B14367358
CAS No.: 90862-12-7
M. Wt: 300.31 g/mol
InChI Key: FKKYGLHSPWOEAJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)propan-2-yl phenylcarbamate is a chemical compound with the molecular formula C16H16N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)propan-2-yl phenylcarbamate typically involves the reaction of 4-nitrophenol with isopropyl chloroformate, followed by the addition of phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)propan-2-yl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-aminophenyl)propan-2-yl phenylcarbamate .

Scientific Research Applications

2-(4-Nitrophenyl)propan-2-yl phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)propan-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)propan-2-yl N-phenylcarbamate
  • 2-(4-Nitrophenyl)propan-2-yl methylcarbamate

Uniqueness

2-(4-Nitrophenyl)propan-2-yl phenylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group and a phenylcarbamate moiety makes it particularly versatile in various applications .

Properties

CAS No.

90862-12-7

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(4-nitrophenyl)propan-2-yl N-phenylcarbamate

InChI

InChI=1S/C16H16N2O4/c1-16(2,12-8-10-14(11-9-12)18(20)21)22-15(19)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,17,19)

InChI Key

FKKYGLHSPWOEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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